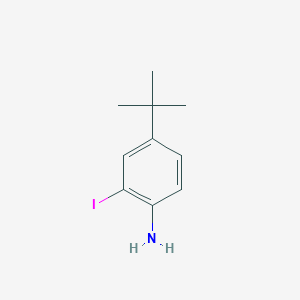

4-(叔丁基)-2-碘苯胺

描述

Synthesis Analysis

The synthesis of tert-butyl compounds involves various methods. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a relevant method for synthesizing related compounds . The iodolactamization step is key in synthesizing certain tert-butyl compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Additionally, tert-butyl groups are introduced in the synthesis of polyamides and polyimides, which could be analogous to the synthesis of "4-(Tert-butyl)-2-iodoaniline" .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the molecule. For example, the tert-butyl group can affect the solubility and thermal stability of polyimides . The molecular structure of "4-(Tert-butyl)-2-iodoaniline" would likely exhibit similar influences due to the presence of the tert-butyl group.

Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. The tert-butyl group in N-tert-butanesulfinyl imines activates the imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . Tert-butyl nitrite is used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines . The presence of a tert-butyl group in "4-(Tert-butyl)-2-iodoaniline" may similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are diverse. The addition of tert-butyl groups to polyimides results in enhanced solubility, transparency, and thermal stability . The presence of tert-butylpyridine as an additive in redox electrolytes significantly affects the performance of dye-sensitized solar cells . These insights suggest that "4-(Tert-butyl)-2-iodoaniline" would also have unique physical and chemical properties influenced by the tert-butyl group.

科学研究应用

钯催化的羰基化

4-(叔丁基)-2-碘苯胺衍生物已被用作钯催化的羰基化中的双功能底物。该工艺根据取代基合成各种化合物。例如,当甲基或氢位于 4 位时,形成 2-芳基-苯并[d][1,3]恶嗪-4-酮衍生物。然而,当同一位置有氯、溴、氰基或硝基基团时,生成二苯并[b, f][1,5]-二氮杂辛-6,12-二酮衍生物。作为 N 亲核试剂的伯胺和仲胺(如叔丁胺和氨基酸甲酯)的存在通过氨基羰基化和双一氧化碳插入产生 2-酮羧酰胺 (Ács 等人,2006)。

氟化有机顺磁性构件的合成

从全氟碘苯制备了用于交叉偶联反应的新型稳定的全氟化硝氧自由基。在高压釜条件下与叔丁胺反应,形成 N-叔丁基-2,3,5,6-四氟-4-碘苯胺,这在整个过程中至关重要。发现氟化叔丁基碘苯基硝氧自由基通过 N-O···I 卤素键在固态中形成一维自由基组装体,显示出其在各种应用中的潜力 (Politanskaya 等人,2020)。

全氟叔丁基 4-羟脯氨酸的合成

(2S,4R)-和(2S,4S)-全氟叔丁基 4-羟脯氨酸分步合成,其中包含一个具有九个化学等效氟的全氟叔丁基。这些氨基酸用于模型 α-螺旋和聚脯氨酸螺旋肽,展示了不同的构象偏好,并通过 19F NMR 灵敏地检测到,表明它们在探针和药物化学中的用途 (Tressler & Zondlo, 2014)。

作用机制

Target of Action

Compounds with a similar structure, such as t-butylhydroquinone, have been found to interact with hemagglutinin in influenza a virus

Mode of Action

Related compounds like t-butylhydroquinone and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity . The exact interaction of these compounds with their targets and the resulting changes are still under investigation.

Biochemical Pathways

The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

For instance, a study on a pyrrole carboxamide ERK5 Kinase Domain Inhibitor, which contains a tert-butyl group, discussed the optimization of potency and in vitro pharmacokinetic parameters .

Result of Action

Related compounds like t-butylhydroquinone and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity .

Action Environment

It’s worth noting that certain chemicals with a tert-butyl group have been classified as persistent, bioaccumulative, and toxic (pbt) chemicals, indicating that they can build up in the environment over time and potentially pose risks for exposed populations .

安全和危害

未来方向

属性

IUPAC Name |

4-tert-butyl-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJKVBYMDRNYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)